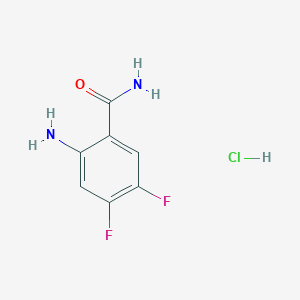
2-Amino-4,5-difluorobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5-difluorobenzamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₂N₂O and a molecular weight of 208.59 g/mol . It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-difluorobenzamide hydrochloride typically involves the following steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-4,5-difluoroaniline is then reacted with a carboxylic acid derivative, such as benzoyl chloride, to form 2-Amino-4,5-difluorobenzamide.
Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial-scale reactors for the nitration and reduction steps.
Continuous Amidation: Employing continuous flow reactors for the amidation step to increase efficiency and yield.
Purification: Utilizing crystallization and recrystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,5-difluorobenzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Amidation and Hydrolysis: The amide bond can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acid derivatives like acyl chlorides or anhydrides.
Hydrolysis: Acidic or basic conditions to break the amide bond.
Major Products Formed
Substitution Products: Alkylated or acylated derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced forms of the compound.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
2-Amino-4,5-difluorobenzamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4,5-difluorobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-difluorobenzamide: The non-hydrochloride form of the compound.
2-Amino-3,4-difluorobenzamide: A similar compound with different fluorine substitution.
2-Amino-4,5-dichlorobenzamide: A compound with chlorine substituents instead of fluorine.
Uniqueness
2-Amino-4,5-difluorobenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C7H7ClF2N2O |
|---|---|
Poids moléculaire |
208.59 g/mol |
Nom IUPAC |
2-amino-4,5-difluorobenzamide;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H2,11,12);1H |
Clé InChI |
NIOATXZWMCDOMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
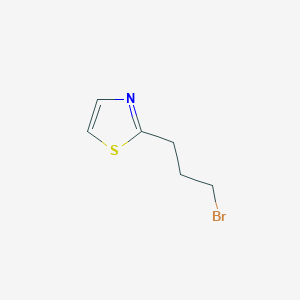
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
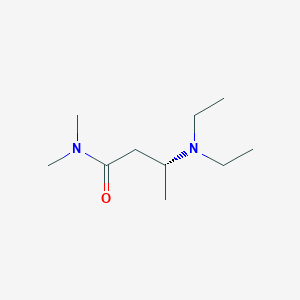

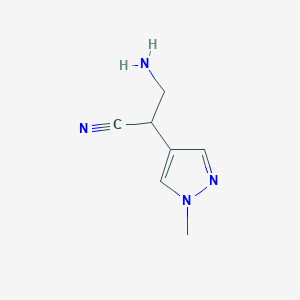
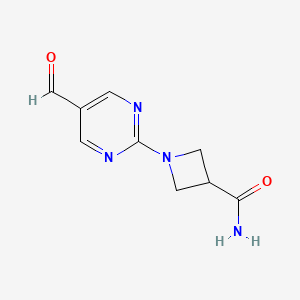


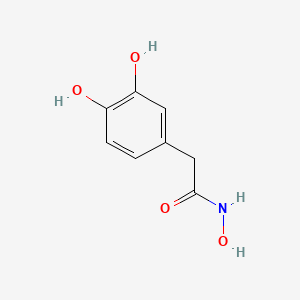
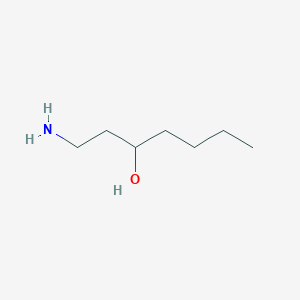
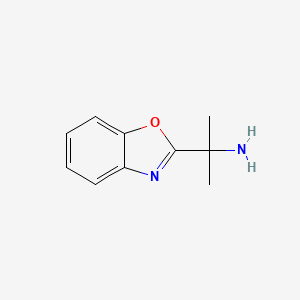
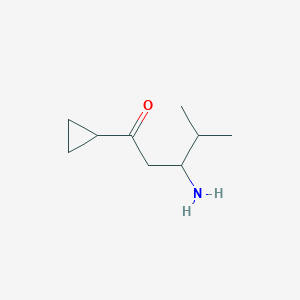
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
